molecular formula C18H21NS B14638361 4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine CAS No. 56553-67-4

4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B14638361
CAS No.: 56553-67-4
M. Wt: 283.4 g/mol
InChI Key: QUBGGDUVNIBYSL-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine is an organic compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures can be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine: Lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.

    4-Ethyl-2,2-dimethyl-3-phenyl-2H-1,4-benzothiazine: Similar structure but differs in the oxidation state of the sulfur atom.

Uniqueness

4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

CAS No.

56553-67-4

Molecular Formula

C18H21NS

Molecular Weight

283.4 g/mol

IUPAC Name

4-ethyl-2,2-dimethyl-3-phenyl-3H-1,4-benzothiazine

InChI

InChI=1S/C18H21NS/c1-4-19-15-12-8-9-13-16(15)20-18(2,3)17(19)14-10-6-5-7-11-14/h5-13,17H,4H2,1-3H3

InChI Key

QUBGGDUVNIBYSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(SC2=CC=CC=C21)(C)C)C3=CC=CC=C3

Origin of Product

United States

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